molecular formula C12H11NO3 B1500110 2-(4-Quinolyl)malondialdehyde sesquihydrate CAS No. 386715-38-4

2-(4-Quinolyl)malondialdehyde sesquihydrate

Cat. No. B1500110
CAS RN: 386715-38-4
M. Wt: 217.22 g/mol
InChI Key: HBOUSIRLEDSZTQ-UHFFFAOYSA-N
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Description

2-(4-Quinolyl)malondialdehyde sesquihydrate is a chemical compound with the molecular formula C12H11NO3 . It has a molecular weight of 217.22 g/mol . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2-(4-Quinolyl)malondialdehyde sesquihydrate is represented by the formula C12H11NO3 . The InChI key for this compound is MSOVDGWTDZNQGX-UHFFFAOYSA-N .

Scientific Research Applications

Sustainable Synthesis of Quinolines

The first application of 2-(4-Quinolyl)malondialdehyde sesquihydrate, or related compounds, is found in the synthesis of quinolines and pyrimidines. Matthias Mastalir et al. (2016) demonstrated an environmentally benign, sustainable, and practical synthesis of substituted quinolines using a manganese PNP pincer complex. This method is efficient, resulting in high yields and demonstrates significant atom efficiency through a sequence of dehydrogenation and condensation steps (Mastalir et al., 2016).

Chemical and Biological Evaluations

Further, the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, which are structurally similar to 2-(4-Quinolyl)malondialdehyde sesquihydrate, has been reviewed by W. Hamama et al. (2018). This review covers the synthesis of quinoline ring systems and their synthetic applications, illustrating the biological evaluation of these compounds (Hamama et al., 2018).

Applications in Capillary Electrophoresis

Another notable application is the use of 3-(4-Carboxybenzoyl)-2-quinolinecarboxaldehyde, a compound related to 2-(4-Quinolyl)malondialdehyde sesquihydrate, as a precolumn derivatization agent for amino sugars. J. Liu et al. (1991) reported its use in highly sensitive and selective detection methods for monosaccharides and acid-hydrolyzed polysaccharides through capillary electrophoresis with laser-induced fluorescence detection (Liu et al., 1991).

Synthesis of Quinoline Derivatives

Moreover, Shivani Naidoo and V. Jeena (2017) discussed the synthesis of 2,4-disubstituted quinoline derivatives via A3-Coupling, an innovative methodology that showcases the quinoline moiety's importance for its antimicrobial, anti-inflammatory, and anticonvulsant properties (Naidoo & Jeena, 2017).

DNA Interaction Studies

Additionally, the interaction of quinoline derivatives with DNA has been explored. Saswati et al. (2015) studied Cu(I/II) complexes of thiosemicarbazone derived from quinoline-2-carbaldehyde, focusing on their DNA-binding and -cleavage activity. This work emphasizes the potential biomedical applications of quinoline derivatives in targeting and modulating DNA structure and function (Saswati et al., 2015).

Safety and Hazards

The safety data sheet for 2-(4-Quinolyl)malondialdehyde sesquihydrate indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

2-quinolin-4-ylpropanedial;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2.H2O/c14-7-9(8-15)10-5-6-13-12-4-2-1-3-11(10)12;/h1-9H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOUSIRLEDSZTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(C=O)C=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661316
Record name (Quinolin-4-yl)propanedial--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Quinolyl)malondialdehyde sesquihydrate

CAS RN

386715-38-4
Record name Propanedial, 2-(4-quinolinyl)-, hydrate (2:3)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=386715-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Quinolin-4-yl)propanedial--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dihydroxy-2-(quinolin-4-yl)propanal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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